molecular formula C22H21ClN2O5S B3451750 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3451750
M. Wt: 460.9 g/mol
InChI Key: LHBKHUMDVKGRJY-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonyl group, a chloro-substituted aniline, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(3-methoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(phenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-29-18-8-6-7-16(13-18)24-22(26)15-25(17-11-12-21(30-2)20(23)14-17)31(27,28)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKHUMDVKGRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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